molecular formula C18H20N2 B399935 3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine CAS No. 328089-07-2

3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine

Cat. No.: B399935
CAS No.: 328089-07-2
M. Wt: 264.4g/mol
InChI Key: MLKBQZYZOVMPKE-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the efficient production of the desired cyclization products in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include enamino ketones, condensed pyrrolediones, and various linear amines .

Scientific Research Applications

3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to disrupt biological membrane systems, leading to various biochemical effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with cellular components is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine stands out due to its specific structural features, such as the presence of the o-tolyl-amine group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

328089-07-2

Molecular Formula

C18H20N2

Molecular Weight

264.4g/mol

IUPAC Name

3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine

InChI

InChI=1S/C18H20N2/c1-13-8-4-7-11-16(13)19-17-15-10-6-5-9-14(15)12-18(2,3)20-17/h4-11H,12H2,1-3H3,(H,19,20)

InChI Key

MLKBQZYZOVMPKE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=NC(CC3=CC=CC=C32)(C)C

Canonical SMILES

CC1=CC=CC=C1NC2=NC(CC3=CC=CC=C32)(C)C

Origin of Product

United States

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